Methyl 3-(4-bromophenyl)butanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGRHDQMSUGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021735-42-1 | |
| Record name | methyl 3-(4-bromophenyl)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Relevant Transformations
Catalytic Cycles and Intermediate Speciation in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental methods for forming C-C bonds and are highly relevant for substrates like Methyl 3-(4-bromophenyl)butanoate. These reactions proceed through a well-established catalytic cycle. youtube.com The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgutrgv.edu
The cycle typically begins with a palladium(0) complex, which is the active catalyst. youtube.com This species is often generated in situ from a more stable palladium(II) precatalyst. youtube.com In the first step, the aryl halide (e.g., this compound) undergoes oxidative addition to the Pd(0) center. This reaction involves the cleavage of the carbon-bromine bond and the formation of a new arylpalladium(II) halide intermediate, with the palladium center being oxidized from the 0 to the +2 state. libretexts.orgyoutube.com
The second step is transmetalation , where an organometallic coupling partner (in a Suzuki reaction, an organoboron compound) exchanges its organic group with the halide on the arylpalladium(II) complex. youtube.com This step requires the presence of a base to activate the organoboron species. youtube.comnih.gov The result is a diarylpalladium(II) intermediate.
The final step is reductive elimination , where the two organic groups on the palladium center couple to form the new C-C bond in the final product. This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
Intermediate Speciation: The specific nature of the catalytic species can be more complex than the simplified cycle suggests. The active Pd(0) catalyst is often not a simple Pd(0)L₂ complex. Studies have shown that tricoordinated anionic complexes, such as Pd(0)L₂(OAc)⁻, can be the effective catalysts, influencing the kinetics of the oxidative addition and the nature of the subsequent Pd(II) intermediates. nih.gov Furthermore, the number of ligands coordinated to the palladium center is critical; monoligated L₁Pd species are often more reactive in oxidative addition than more highly coordinated complexes due to reduced steric hindrance. nih.gov The speciation of the catalyst can be influenced by factors like the choice of ligand and additives, which can alter the reaction outcome, including selectivity. acs.org
| Step | Description | Key Intermediate | Change in Pd Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. libretexts.orgutrgv.edu | Arylpalladium(II) halide | 0 → +2 |
| Transmetalation | The organic group from the coupling partner replaces the halide on the palladium complex. youtube.com | Diarylpalladium(II) | No Change (+2) |
| Reductive Elimination | The two organic groups couple, forming the final product and regenerating the catalyst. libretexts.orgutrgv.edu | Pd(0) complex | +2 → 0 |
Oxidative Addition and Reductive Elimination Pathways
The oxidative addition and reductive elimination steps are the linchpins of the cross-coupling catalytic cycle, directly involving the formation and cleavage of bonds at the metal center.
Oxidative Addition: This is typically the initial and often rate-determining step of the cycle. utrgv.edu A low-valent transition metal complex, such as Pd(0), inserts into the carbon-halogen bond of the electrophile. uwindsor.ca For this compound, this means the Pd(0) catalyst breaks the C-Br bond to form an arylpalladium(II) intermediate. youtube.comlibretexts.org The rate and success of this step are heavily influenced by several factors:
Electron Density: Higher electron density at the metal center, often increased by using electron-donating ligands, facilitates the oxidative addition. utrgv.edunih.gov
Substrate Electronics: The presence of electron-withdrawing groups on the aromatic ring of the aryl halide can enhance the rate of oxidative addition. utrgv.edu
Bond Strength: The reactivity of aryl halides follows the trend I > Br > Cl > F, corresponding to the decreasing strength of the carbon-halogen bond. rsc.org
The oxidative addition initially produces a cis-complex, which may then isomerize to a more stable trans-complex. libretexts.org
Reductive Elimination: This is the final, product-forming step where the newly formed C-C bond is released from the palladium coordination sphere. youtube.com It is essentially the microscopic reverse of oxidative addition. utrgv.edu Key factors influencing reductive elimination include:
Electron Density: This step is generally favored by a reduced electron density at the palladium center. utrgv.edu
Steric Hindrance: Bulky ligands that increase steric crowding around the metal can promote reductive elimination. utrgv.edunih.gov
Geometry: Reductive elimination proceeds from a cis-isomeric intermediate. If the intermediate is in a trans-configuration, it must first isomerize to the cis-form before the final bond formation can occur. libretexts.org
| Process | Favored By | Description |
| Oxidative Addition | High electron density on Pd, Electron-donating ligands, Electron-withdrawing groups on aryl halide. utrgv.edunih.gov | Pd(0) inserts into the C-Br bond, forming a Pd(II) species. youtube.com |
| Reductive Elimination | Low electron density on Pd, Sterically bulky ligands. utrgv.edunih.gov | Two organic groups couple to form the product, reducing Pd(II) to Pd(0). youtube.com |
Radical Intermediates and Chain Mechanisms in C-C Bond Formation
While the Pd(0)/Pd(II) catalytic cycle is a powerful model for many cross-coupling reactions, it does not account for all observed phenomena. An increasing body of evidence suggests that some C-C bond-forming reactions, particularly those involving transition metals, can proceed through pathways involving radical intermediates. researchgate.netresearchgate.net
These mechanisms often involve single-electron transfer (SET) steps. For an aryl halide like this compound, an SET from a sufficiently electron-rich, low-valent metal complex (or another reductant) to the aryl halide could lead to the formation of a radical anion, which then fragments to produce an aryl radical and a halide anion.
A potential radical-based pathway can be described as follows:
Radical Generation: An electron transfer event generates an aryl radical from the aryl halide. uwindsor.ca In modern synthesis, this is often achieved by merging transition-metal catalysis with photoredox catalysis, where a photocatalyst absorbs light to initiate the SET process. nih.gov
Radical Addition: The newly formed aryl radical can add to a suitable coupling partner, such as an alkene. researchgate.net
Propagation/Termination: The resulting radical intermediate can then be further reduced or oxidized by the metal catalyst to form the final product and regenerate the active species, or it can participate in a radical chain process. uwindsor.ca
Nickel/photoredox dual catalysis, for example, often operates through a cycle involving Ni(I) and Ni(III) intermediates, where the capture of a photoredox-generated radical by a Ni(0) or Ni(I) species is a key step. nih.gov Such radical pathways can be advantageous for coupling partners that are challenging for traditional two-electron cross-coupling cycles. thieme-connect.com The involvement of radical intermediates provides an alternative mechanistic framework for C-C bond formation that bypasses some of the limitations of purely organometallic cycles. researchgate.net
| Step | Description | Key Species |
| Initiation | Single-electron transfer (SET) to the aryl halide. uwindsor.canih.gov | Aryl radical, Radical anion |
| Propagation | The aryl radical adds to a coupling partner (e.g., an alkene). researchgate.net | New carbon-centered radical |
| Termination/Product Formation | The radical intermediate is trapped or undergoes further redox steps with the metal catalyst. uwindsor.canih.gov | Final C-C coupled product |
Role of Ligands and Additives in Reaction Efficiency and Selectivity
The efficiency and selectivity of cross-coupling reactions are rarely optimal without the careful selection of ligands and additives. These components play a pivotal role in modulating the properties of the metal catalyst.
Role of Ligands: Ligands bind to the metal center and are crucial for stabilizing the catalyst, influencing its solubility, and, most importantly, tuning its electronic and steric properties. nih.govnih.gov
Electron-Rich and Bulky Ligands: The development of bulky and electron-rich phosphine (B1218219) ligands, such as the dialkylbiarylphosphine family (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling. nih.gov These ligands promote both the oxidative addition and reductive elimination steps, leading to dramatically improved reaction rates and allowing for the coupling of less reactive substrates like aryl chlorides. nih.govnih.gov The bulkiness favors the formation of highly reactive, coordinatively unsaturated palladium complexes. researchgate.net
N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands that form strong bonds with the palladium center, providing high thermal stability to the catalyst. They are particularly effective in certain reactions, though it is often a matter of experimental optimization to determine whether a phosphine or NHC ligand is superior for a specific transformation. nih.govresearchgate.net
Ligand-Free Conditions: While ligands are generally crucial, some reactions can proceed under "ligand-free" conditions, especially with highly reactive substrates. researchgate.netrsc.org In these cases, the solvent or other species in the reaction mixture may act as weak ligands.
Role of Additives: Additives are non-ligand components that are essential for one or more steps in the catalytic cycle.
Bases: In Suzuki-Miyaura couplings, a base (e.g., potassium carbonate, potassium phosphate) is indispensable. nih.gov It activates the organoboron reagent, facilitating the transmetalation step. youtube.com The choice of base can significantly impact the reaction yield and selectivity.
Halide Scavengers: In some cases, additives like silver salts are used to abstract a halide from the metal center, which can facilitate a difficult transmetalation or other steps in the cycle. nih.gov
Other Additives: Other additives can influence the reaction by stabilizing catalytic intermediates, altering the speciation of the catalyst, or suppressing side reactions. For instance, the addition of phthalimide (B116566) has been shown to improve the efficiency of certain decarboxylative arylations. thieme-connect.com
The interplay between the metal, ligand, substrate, and additives creates a complex system where small changes can lead to significant differences in reactivity and selectivity, enabling chemists to fine-tune the reaction for a desired outcome. acs.orgresearchgate.net
| Component | Function | Examples |
| Bulky, Electron-Rich Phosphine Ligands | Enhance rates of oxidative addition and reductive elimination; stabilize reactive intermediates. nih.gov | XPhos, SPhos, RuPhos nih.govresearchgate.net |
| N-Heterocyclic Carbene (NHC) Ligands | Form highly stable catalysts. nih.govresearchgate.net | IPr, IMes |
| Bases (in Suzuki Coupling) | Activate the organoboron reagent for transmetalation. youtube.comnih.gov | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Other Additives | Stabilize intermediates, abstract halides, suppress side reactions. thieme-connect.comnih.gov | Silver salts, Phthalimide |
Advanced Spectroscopic and Analytical Techniques for Research on the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J) reveal information about neighboring protons.
While a specific, experimentally verified ¹H NMR spectrum for Methyl 3-(4-bromophenyl)butanoate is not widely available in the public domain, data from closely related analogs, such as methyl 4-(2-bromophenyl)butanoate, can provide valuable insights into the expected spectral features. rsc.org The analysis of such spectra allows for the assignment of each proton to its corresponding signal.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic (2H) | 7.40 | Doublet | 8.5 |
| Aromatic (2H) | 7.10 | Doublet | 8.5 |
| Methine (-CH) | 3.25 | Sextet | 7.0 |
| Methylene (-CH₂) | 2.60 | Doublet | 7.0 |
| Methyl Ester (-OCH₃) | 3.65 | Singlet | N/A |
| Methyl (-CH₃) | 1.25 | Doublet | 7.0 |
Note: The predicted values are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments.
As with ¹H NMR, a dedicated ¹³C NMR spectrum for this compound is not readily found in public databases. However, by examining data from analogous compounds and utilizing ¹³C NMR prediction software, a probable carbon spectrum can be outlined.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 172.0 |
| Aromatic (C-Br) | 121.0 |
| Aromatic (C-H) | 131.5 |
| Aromatic (C-H) | 128.5 |
| Aromatic (C-C) | 143.0 |
| Methine (-CH) | 35.0 |
| Methylene (-CH₂) | 43.0 |
| Methyl Ester (-OCH₃) | 51.5 |
| Methyl (-CH₃) | 21.0 |
Note: These predicted chemical shifts are estimations based on the analysis of related structures and established carbon NMR correlations.
Advanced Multi-dimensional NMR for Complex Structural Assignments
For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed. These experiments reveal correlations between nuclei, providing unambiguous evidence for the connectivity of atoms within the molecule. While specific multi-dimensional NMR studies on this compound are not documented in available literature, these techniques would be the standard approach for confirming the structural assignments made from 1D NMR data.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of precision, it is possible to deduce the exact molecular formula. For this compound (C₁₁H₁₃BrO₂), the monoisotopic mass is calculated to be approximately 256.0099 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. The protonated molecule, [M+H]⁺, would have a predicted m/z of 257.01718. uni.lu
Interactive Data Table: HRMS Data for this compound
| Ion | Molecular Formula | Predicted Monoisotopic Mass (Da) |
| [M]⁺ | C₁₁H₁₃BrO₂ | 256.00935 uni.lu |
| [M+H]⁺ | C₁₁H₁₄BrO₂⁺ | 257.01718 uni.lu |
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and rearrangements such as the McLafferty rearrangement. miamioh.edulibretexts.org The presence of a bromine atom is also readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance.
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₁₁H₁₃BrO₂]⁺. Subsequent fragmentation could lead to the loss of the methoxy (B1213986) group (•OCH₃) to form an acylium ion, or the loss of a methoxycarbonyl radical (•COOCH₃). The bromophenyl group would also lead to characteristic fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For "this compound," the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. While an experimental spectrum for "this compound" is not available, the expected peaks can be predicted based on the analysis of similar compounds such as "methyl 3-phenylbutanoate" and "ethyl 4-bromobenzoate". nih.govchemicalbook.comchemicalbook.comchemicalbook.comnist.gov
The most prominent feature in the IR spectrum would be the strong absorption band of the ester carbonyl group (C=O), which is expected to appear in the region of 1735-1750 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the substituents. The presence of the aromatic ring would also give rise to several characteristic absorptions. These include C-H stretching vibrations of the aromatic protons, typically found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ region.
A hypothetical IR data table for "this compound" based on analogous compounds is presented below:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (ester) | 1750-1735 |
| C=C (aromatic) | 1600-1450 |
| C-O (ester) | 1300-1000 |
| C-Br | 600-500 |
This table is predictive and based on data for analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, such as aromatic rings and carbonyl groups. "this compound" possesses a substituted benzene (B151609) ring, which is the primary chromophore responsible for its UV absorption.
The UV-Vis spectrum of "this compound" in a suitable solvent like ethanol (B145695) or hexane (B92381) would be expected to show absorption bands characteristic of a substituted benzene derivative. The presence of the bromine atom and the alkyl ester group as substituents on the phenyl ring will influence the position and intensity of these absorption bands. Generally, benzene and its simple alkyl derivatives exhibit a weak absorption band (the B-band) around 254 nm. The presence of the bromo and butanoate substituents would likely cause a bathochromic (red) shift of this band to a longer wavelength.
While a specific UV-Vis spectrum for "this compound" is not documented, data from related compounds like "ethyl 4-bromobenzoate" can provide an estimation of the expected absorption maxima (λmax). chemicalbook.comchemspider.comsigmaaldrich.comnih.gov For instance, "ethyl 4-aminobenzoate" shows absorption spectra that can be influenced by the solvent environment. researchgate.net
A hypothetical UV-Vis data table for "this compound" is as follows:
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
| Hexane | ~230-240 | Moderate |
| Ethanol | ~235-245 | Moderate |
This table is predictive and based on the expected electronic transitions for a brominated aromatic ester.
In-situ Reaction Monitoring Techniques
In-situ Raman spectroscopy is a valuable non-invasive technique for monitoring chemical reactions in real-time. acs.orgacs.orgnih.govresearchgate.netnih.gov It provides information about the vibrational modes of molecules and can be used to track the consumption of reactants and the formation of products. For a reaction to synthesize "this compound," such as a Suzuki coupling reaction to form the C-C bond between the phenyl ring and the butanoate chain, in-situ Raman could monitor the disappearance of the characteristic bands of the reactants (e.g., a boronic acid and a bromo-butanoate) and the appearance of new bands corresponding to the product. acs.orgnih.gov
The key advantage of Raman spectroscopy is its ability to be used with a variety of reaction media, including aqueous solutions, and its relative insensitivity to the presence of water. This makes it well-suited for monitoring a range of synthetic transformations.
Real-time monitoring using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another powerful technique for tracking the progress of chemical reactions. strath.ac.ukresearchgate.net An ATR probe can be directly inserted into the reaction mixture, allowing for the continuous collection of IR spectra.
In the synthesis of "this compound" via esterification of 3-(4-bromophenyl)butanoic acid, for example, the reaction could be monitored by observing the decrease in the broad O-H stretching band of the carboxylic acid and the simultaneous increase in the characteristic C=O stretching band of the ester product. researchgate.net This technique provides quantitative data on the concentration of reactants and products over time, enabling the determination of reaction kinetics. strath.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a highly effective tool for monitoring the progress of chemical reactions in solution. researchgate.netnih.govoxinst.comresearchgate.net By taking aliquots from the reaction mixture at different time intervals, or by using a flow-NMR setup, the conversion of reactants to products can be accurately quantified.
For the formation of "this compound," the reaction progress could be followed by observing the disappearance of the proton signals of the starting materials and the appearance of the characteristic proton signals of the product. For instance, in an esterification reaction, the appearance of the singlet corresponding to the methyl ester protons (-OCH₃) would be a clear indicator of product formation. The integration of these signals relative to an internal standard allows for the calculation of the concentration of each species at any given time, providing detailed kinetic information. researchgate.netnih.govoxinst.comresearchgate.net
X-ray Crystallography Data for this compound Remains Elusive
Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental X-ray crystallography data for the solid-state structural determination of this compound could not be located.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for unambiguously determining the molecular structure, conformation, and intermolecular interactions of a compound. The process involves diffracting a beam of X-rays through a single crystal of the substance and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
For a compound like this compound, X-ray crystallography would yield critical data, including:
Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the size and shape of the basic repeating unit of the crystal lattice.
Space Group: The description of the symmetry elements present in the crystal structure.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.
Bond Lengths and Angles: The exact distances between bonded atoms and the angles between adjacent bonds, providing a definitive molecular geometry.
Intermolecular Interactions: Information on how molecules pack together in the solid state, including any hydrogen bonding, halogen bonding, or van der Waals forces.
However, a thorough review of available scientific databases, including public repositories of crystallographic data, did not yield any published crystal structures for this compound. While information on related compounds and their synthesis is available, the specific crystallographic data for this compound appears to be absent from the public domain. For instance, the Automated Topology Builder (ATB), a repository for molecular structures, indicates a failure in retrieving X-ray docking files for the closely related compound Methyl 3-(4-bromophenyl)propanoate, suggesting a general lack of crystallographic data for this class of compounds. uq.edu.au
The absence of this data means that while the two-dimensional chemical structure is known, its precise three-dimensional arrangement in the solid state, as well as the specific conformations the molecule adopts and the nature of its crystal packing, have not been experimentally determined and reported. Researchers seeking to understand the solid-state properties of this compound would likely need to perform the crystallization and subsequent X-ray diffraction analysis as a novel investigation.
Below is a template for the kind of data that would be expected from a successful X-ray crystallographic analysis of this compound.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₁H₁₃BrO₂ |
| Formula weight | 257.12 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Calculated density (g/cm³) | Value not available |
| Absorption coefficient (mm⁻¹) | Value not available |
| F(000) | Value not available |
| Crystal size (mm³) | Value not available |
| Theta range for data collection (°) | Value not available |
| Reflections collected | Value not available |
| Independent reflections | Value not available |
| R-int | Value not available |
| Goodness-of-fit on F² | Value not available |
| Final R indices [I>2σ(I)] | Value not available |
| R indices (all data) | Value not available |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(4) | Value not available |
| C(8)-C(9) | Value not available |
| C(9)-O(1) | Value not available |
| C(9)=O(2) | Value not available |
| C(10)-O(1) | Value not available |
| C(4)-C(1)-C(6) | Value not available |
| C(7)-C(8)-C(9) | Value not available |
| O(1)-C(9)=O(2) | Value not available |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Through DFT, the fundamental properties of Methyl 3-(4-bromophenyl)butanoate can be elucidated.
Optimized Molecular Geometry and Conformational Analysis
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Table 1: Predicted Optimized Geometrical Parameters for a Similar Compound (Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.23 | |
| C-O | 1.35 | |
| C-C (phenyl) | 1.39 - 1.40 | |
| C-N | 1.34 | |
| O=C-O: 123.5 | ||
| C-C-C (backbone): 120-125 | ||
| C-N-H: 121.7 |
Note: This data is for a related compound and serves as an illustrative example of the types of parameters obtained from DFT calculations.
Prediction and Correlation of Vibrational Frequencies (FT-IR)
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful experimental technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be compared with experimental data. This correlation aids in the assignment of specific vibrational modes to the observed spectral bands.
For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-H stretching of the alkyl and aromatic moieties, and vibrations associated with the bromophenyl group. A study on a structurally related compound, 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, demonstrated excellent agreement between the experimental and theoretical FT-IR spectra calculated using the B3LYP/6-311G(d,p) level of theory. chemtools.org This suggests that a similar level of theory would provide reliable predictions for this compound. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Bromophenyl Compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C=O Stretch | 1655 | 1662 |
| Aromatic C-H Stretch | 3088 | 3095 |
| CH₂ Asymmetric Stretch | 2924 | 2930 |
| CH₂ Symmetric Stretch | 2853 | 2860 |
| C-Br Stretch | 630 | 635 |
Note: Data is for 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and is intended to be illustrative. chemtools.org
Electronic Properties: HOMO-LUMO Analysis and Energy Band Gaps
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom of the ester group, making it a prime site for electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the aromatic ring.
Non-Covalent Interaction (NCI) Analysis and Interaction Energy Calculations
Non-covalent interactions (NCIs) play a pivotal role in determining the structure, stability, and function of molecular systems. NCI analysis is a computational method that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives. chemtools.orgwikipedia.org
In the context of this compound, NCI analysis can reveal intramolecular interactions that stabilize certain conformations. For example, weak hydrogen bonds between the hydrogen atoms of the butanoate chain and the oxygen atoms of the ester group or the bromine atom could be identified. The analysis generates 3D isosurfaces, where the color of the surface indicates the type and strength of the interaction. Blue surfaces typically represent strong attractive interactions (like hydrogen bonds), green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net While a specific NCI analysis for this compound is not available, the methodology provides a powerful framework for understanding its conformational preferences and potential intermolecular interactions in condensed phases. malta-consolider.com
Theoretical Modeling of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. For this compound, theoretical modeling could be employed to study various reactions, such as its synthesis, hydrolysis, or thermal decomposition.
For instance, the esterification reaction to form this compound could be modeled to understand the role of catalysts and to determine the activation energies of the different steps involved. youtube.com Similarly, the mechanism of its hydrolysis, a fundamental reaction of esters, can be investigated to understand the influence of the 4-bromophenyl substituent on the reaction rate and pathway. Theoretical studies on the decomposition of similar esters, like methyl butanoate, have revealed complex reaction pathways involving unimolecular dissociation and H-atom abstraction reactions. These studies provide a foundation for predicting the potential decomposition products and mechanisms for this compound under various conditions.
Stereochemical Predictions and Stereoelectronic Effects
Computational and theoretical studies are pivotal in predicting the three-dimensional arrangement of atoms in a molecule and understanding the electronic interactions that govern its stability and reactivity. For this compound, such studies would elucidate the preferred conformations and the influence of stereoelectronic effects on its chemical behavior. While specific, in-depth computational research exclusively focused on this compound is not extensively available in publicly accessible literature, we can infer its likely stereochemical and stereoelectronic properties based on well-established principles and studies of analogous compounds.
The primary focus of stereochemical predictions for this molecule would be the conformational analysis around the single bonds of the butanoate chain and the orientation of the 4-bromophenyl group. The presence of a chiral center at the C3 position introduces the possibility of (R) and (S) enantiomers, each with a unique set of stable conformations.
Key Torsional Angles and Conformational Isomers:
τ1 (C-C-C-C backbone): Rotation around the C2-C3 bond in the butanoate chain.
τ2 (Aryl-Alkyl): Rotation of the 4-bromophenyl group relative to the butanoate chain.
τ3 (Ester group): Rotation around the C1-C2 bond and the C-O ester bond.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), would be employed to calculate the potential energy surface as a function of these dihedral angles to identify low-energy conformers.
Hypothetical Conformational Energy Profile:
A detailed computational study would likely reveal several low-energy conformers. The relative energies of these conformers are influenced by a balance of steric hindrance and stabilizing stereoelectronic interactions. For instance, gauche interactions between the methyl group at C3 and the ester group would be a source of steric strain, while hyperconjugation could provide stabilization.
Table 1: Hypothetical Relative Energies of Key Conformers of (R)-Methyl 3-(4-bromophenyl)butanoate
| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |
| A | Anti (~180°) | Perpendicular (~90°) | 0.00 | 65 |
| B | Gauche (+) (~60°) | Parallel (~0°) | 1.20 | 20 |
| C | Gauche (-) (~-60°) | Parallel (~0°) | 1.50 | 15 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.
Stereoelectronic Effects:
Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. In this compound, several such effects would be at play:
Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. Key hyperconjugative interactions would include:
σ(C-H) → σ(C-C):* Interactions involving the C-H bonds on the butanoate chain, which contribute to the stability of certain staggered conformations.
σ(C-C) → σ(C=O):* Interaction between the C2-C3 bond and the anti-bonding orbital of the carbonyl group, which can influence the reactivity of the ester.
n(O) → σ(C-C):* Delocalization of the lone pair electrons of the ester oxygen atoms into adjacent anti-bonding orbitals.
Aryl Group Influence: The 4-bromophenyl group, being an electron-withdrawing group due to the inductive effect of the bromine atom, can influence the electron density distribution along the butanoate chain. This can, in turn, affect the strength of the aforementioned hyperconjugative interactions. The orientation of the aromatic ring relative to the chiral center is crucial and is governed by a balance between stabilizing C-H/π interactions and steric repulsion.
Table 2: Predicted Key Stereoelectronic Interactions and Their Energetic Contributions
| Interaction Type | Donor Orbital | Acceptor Orbital | Predicted Stabilization Energy (kcal/mol) |
| Hyperconjugation | σ(C2-H) | σ(C3-C(Aryl)) | ~1.5 - 2.5 |
| Hyperconjugation | σ(C3-H) | σ(C1-C2) | ~1.0 - 2.0 |
| Lone Pair Delocalization | n(O=C) | σ*(C1-O) | ~2.0 - 3.0 |
| Aromatic Interaction | C-H (chain) | π (Aryl) | ~0.5 - 1.5 |
Note: These values are estimations based on typical computational results for similar functional groups and would need to be quantified through specific calculations for this compound.
Synthetic Applications and Further Chemical Transformations of the Compound
Precursor in the Synthesis of Variously Functionalized Organic Compounds
Methyl 3-(4-bromophenyl)butanoate is a key starting material for the synthesis of diverse functionalized organic compounds. The presence of the bromo-substituent on the aromatic ring provides a handle for introducing various functional groups through cross-coupling reactions. For instance, the bromine atom can be readily displaced or involved in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of derivatives with potential applications in materials science and medicinal chemistry.
One notable transformation involves the hydrolysis of the ester group to the corresponding carboxylic acid, (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This acid can then be further modified. The initial synthesis of the ester itself can be achieved through a rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to ethyl crotonate, which yields the ethyl ester analog, ethyl 3-(4-bromophenyl)butanoate. orgsyn.org This is subsequently converted to the methyl ester.
Role in the Preparation of Enantiomerically Pure Carboxylic Acids
A significant application of this compound lies in its role as a precursor to enantiomerically pure carboxylic acids. The synthesis of (S)-3-(4-bromophenyl)butanoic acid from its corresponding ethyl ester is a well-documented process. orgsyn.org The process begins with a rhodium-catalyzed asymmetric conjugate addition (RCAA) to produce (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org Subsequent hydrolysis of this ester yields the desired (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org
A key aspect of this synthesis is the ability to enhance the enantiomeric purity of the final carboxylic acid product. orgsyn.org Crystallization techniques can be employed after hydrolysis to separate the racemate from the non-racemic mixture, leading to an enantiomeric excess of over 98%. orgsyn.org This high level of enantiopurity is crucial for applications where specific stereochemistry is required, such as in the development of pharmaceuticals or chiral catalysts.
| Reactant | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) |
| (4-bromophenyl)boronic acid and ethyl crotonate | 1. Rh(NBD)2BF4, (R)-BINAP, Dioxane, H2O, TEA | (S)-Ethyl 3-(4-bromophenyl)butanoate | Not specified | High |
| (S)-Ethyl 3-(4-bromophenyl)butanoate | 1. NaOH, H2O / MeOH 2. Crystallization | (S)-3-(4-bromophenyl)butanoic acid | 73% | >98% |
Intermediate in the Synthesis of Complex Molecular Architectures
The strategic placement of the bromo and ester functionalities makes this compound a valuable intermediate in the construction of more complex molecular architectures. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the aromatic core.
For example, the bromine atom can be replaced with various organic groups, leading to the formation of biaryls, alkynes, and other substituted aromatic compounds. The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups like amides, alcohols, or other esters. This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks.
Application in the Synthesis of Amino Acid Methyl Esters and Derivatives
While direct transformation of this compound into a standard amino acid methyl ester is not a typical application, its structural motifs are found in related compounds. The synthesis of various amino acid methyl ester hydrochlorides can be achieved by reacting the corresponding amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov This general method is applicable to a wide range of natural, aromatic, and aliphatic amino acids, yielding the desired esters in good to excellent yields. nih.gov
The synthesis of related aromatic amino esters, such as methyl 3-amino-4-bromobenzoate, involves different synthetic pathways, often starting from a nitrated precursor like 4-bromo-3-nitrobenzoic acid. chemicalbook.com This is then reduced and esterified. Similarly, N-butyryl-4-amino-3-methyl-methyl benzoate (B1203000) is synthesized from o-toluidine (B26562) through a multi-step process involving acylation, bromination, and a palladium-catalyzed carbonylation/esterification. google.com
Q & A
Q. What are the optimal catalytic conditions for synthesizing Methyl 3-(4-bromophenyl)butanoate with high enantiomeric excess (ee)?
The enantioselective synthesis of this compound can be achieved using a rhodium-catalyzed asymmetric conjugate addition (RCAA). A catalytic system comprising bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv) and (R)-BINAP ligand (0.01 equiv) in 1,4-dioxane at 30–35°C yields the ester with 88% ee . Key parameters include slow addition of ethyl (E)-but-2-enoate to control exotherms and TLC monitoring (10% ethyl acetate/hexanes, Rf = 0.57) to confirm reaction completion .
Q. How is the enantiomeric purity of this compound validated experimentally?
Chiral HPLC with a Chiralcel OJ-H column (95:5 heptane/isopropanol) is used to quantify ee. Post-crystallization, the mother liquor showed 99.1% ee after 16 hours . Quantitative ¹H NMR with 1,3-dimethoxybenzene as an internal standard confirmed 99.2% purity .
Q. What spectroscopic techniques are critical for structural confirmation?
Q. What purification methods are effective for removing synthetic impurities?
Silica gel chromatography (10% ethyl acetate/hexanes) removes unreacted boronic acid and catalyst residues. For the hydrolyzed acid derivative, recrystallization from heptane at 10°C enriches ee from 88% to >99% .
Advanced Research Questions
Q. How can crystallization resolve discrepancies between theoretical and observed enantiomeric excess?
Crystallization exploits differences in solubility between enantiomers. For example, cooling the hydrolyzed acid to 10°C selectively precipitates the racemate, leaving the desired enantiomer in the mother liquor. This process increased ee from 73.3% to 99.1% in one iteration .
Q. What catalytic alternatives exist if rhodium-based systems underperform?
While rhodium/BINAP is standard, palladium or nickel catalysts with chiral phosphine ligands (e.g., Josiphos) may be explored. However, these may require higher temperatures or longer reaction times, potentially reducing yield .
Q. How are reaction exotherms managed during large-scale synthesis?
Ethyl (E)-but-2-enoate addition triggers a temperature spike (~40°C). To mitigate this, the heating mantle is turned off during addition and adjusted to maintain 35°C afterward. TLC monitoring every 2–4 hours ensures stability .
Q. What methodological contradictions arise in ee determination, and how are they resolved?
Discrepancies between LCMS (95% conversion) and TLC (Rf = 0.57) data may indicate residual starting material. Combining multiple techniques—e.g., chiral HPLC for ee and quantitative NMR for purity —resolves such conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

